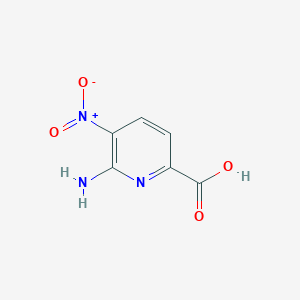

6-Amino-5-nitropyridine-2-carboxylic acid

Vue d'ensemble

Description

6-Amino-5-nitropyridine-2-carboxylic acid is an organic compound . It is also known as 6-Nitro-2-picolinic acid . It plays an important role as a synthetic intermediate .

Molecular Structure Analysis

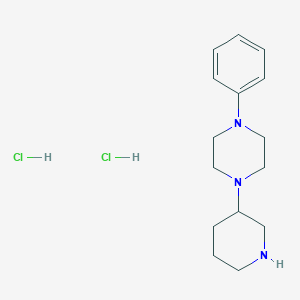

The molecular formula of 6-Amino-5-nitropyridine-2-carboxylic acid is C6H5N3O4. The molecular weight is 183.12 g/mol. The SMILES string representation is Nc1ccc(cn1)N+[O-] .Physical And Chemical Properties Analysis

6-Amino-5-nitropyridine-2-carboxylic acid is a solid . It is soluble in dimethyl sulfoxide . The melting point is reported to be between 186-188 °C .Applications De Recherche Scientifique

Electroorganic Synthesis

6-Amino-5-nitropyridine-2-carboxylic acid can be synthesized via electrochemical processes. For example, the electroorganic synthesis of 6-aminonicotinic acid, a derivative, involves electrochemical hydrogenation and carboxylation at a cathode surface in the presence of sulfuric acid and carbon dioxide in dimethylformamide (DMF) solution. This process demonstrates the chemical’s versatility in synthesis methods and its potential in organic chemistry applications (Raju, Mohan, & Reddy, 2003).

Material Science and Biochemistry Applications

In material science and biochemistry, certain derivatives of 6-Amino-5-nitropyridine-2-carboxylic acid have notable utility. For example, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, is effective as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and fluorescence quencher, highlighting its applications in biophysical studies and material sciences (Toniolo, Crisma, & Formaggio, 1998).

Anticoccidial Agents

Nitropyridinecarboxamides, including isomers of 5-nitronicotinamide, have been synthesized from acids like 6-Amino-5-nitropyridine-2-carboxylic acid. These compounds have shown potential as anticoccidial agents, indicating their relevance in veterinary medicine and pharmaceutical research (Morisawa, Kataoka, & Kitano, 1977).

Potential Anticancer Agents

Derivatives of 6-Amino-5-nitropyridine-2-carboxylic acid have been explored in the synthesis of potential anticancer agents. For example, the hydrolysis and hydrogenation of certain derivatives have led to compounds that affect the proliferation and mitotic index of cultured L1210 cells, suggesting potential applications in cancer therapy (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Electrochemical Carboxylation

A study explored the electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to synthesize 6-aminonicotinic acid. This represents a novel procedure in organic synthesis, avoiding the use of volatile and toxic solvents, and demonstrates the compound's utility in green chemistry applications (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Propriétés

IUPAC Name |

6-amino-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYVJNJMZVUYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704627 | |

| Record name | 6-Amino-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-nitropyridine-2-carboxylic acid | |

CAS RN |

84487-06-9 | |

| Record name | 6-Amino-5-nitro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)

![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)

![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)